N-methyl-1-phenylmethanesulfonylpiperidine-4-carboxamide
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Overview
Description
N-methyl-1-phenylmethanesulfonylpiperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-phenylmethanesulfonylpiperidine-4-carboxamide typically involves the reaction of piperidine derivatives with sulfonyl chlorides and carboxylic acid derivatives. One common method includes the reaction of N-methylpiperidine with phenylmethanesulfonyl chloride under basic conditions to form the sulfonamide intermediate. This intermediate is then reacted with a carboxylic acid derivative to form the final product .
Industrial Production Methods
Industrial production of piperidine derivatives often involves large-scale chemical reactions using similar synthetic routes. The reactions are typically carried out in batch reactors with controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-phenylmethanesulfonylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-methyl-1-phenylmethanesulfonylpiperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-methyl-1-phenylmethanesulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure with a wide range of biological activities.
Pyridine: Another nitrogen-containing heterocycle with significant pharmaceutical applications.
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: A compound with similar sulfonamide and carboxamide functionalities.
Uniqueness
N-methyl-1-phenylmethanesulfonylpiperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzylsulfonyl-N-methylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-15-14(17)13-7-9-16(10-8-13)20(18,19)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPOZYQAGQPMQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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